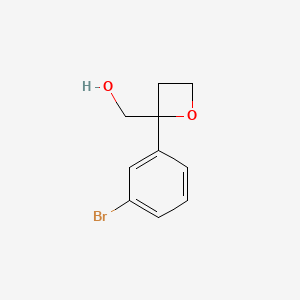![molecular formula C35H34Cl2O6 B13928395 (3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)
(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple benzyloxy groups and dichloro substituents, making it a subject of interest for researchers in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of benzyloxy groups through benzylation reactions. The dichloro substituents are introduced via chlorination reactions under controlled conditions. The final step involves the hydroxylation of the cyclohexanone ring to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.
化学反応の分析
Types of Reactions
(3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the dichloro substituents or convert the hydroxyl group to a hydrogen atom.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted ketones, while reduction can produce cyclohexane derivatives with varying degrees of substitution.
科学的研究の応用
Chemistry
In chemistry, (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity. Its benzyloxy groups can be modified to create derivatives with specific biological properties.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with targeted biological activities, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to enzymes or receptors, while the dichloro substituents can influence the compound’s reactivity and stability. The hydroxyl group may participate in hydrogen bonding, further affecting the compound’s biological activity.
類似化合物との比較
Similar Compounds
- (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-2,2-dichloro-3-hydroxycyclohexanone
- (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2-chloro-3-hydroxycyclohexanone
- (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-methoxycyclohexanone
Uniqueness
The uniqueness of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone lies in its specific combination of functional groups and stereochemistry. The presence of multiple benzyloxy groups, dichloro substituents, and a hydroxyl group in a single molecule provides a versatile platform for chemical modifications and applications. This compound’s distinct structure allows for unique interactions with biological targets and chemical reagents, setting it apart from similar compounds.
特性
分子式 |
C35H34Cl2O6 |
|---|---|
分子量 |
621.5 g/mol |
IUPAC名 |
(3S,4S,5S,6R)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C35H34Cl2O6/c36-35(37)32(38)30(41-22-27-15-7-2-8-16-27)31(42-23-28-17-9-3-10-18-28)33(43-24-29-19-11-4-12-20-29)34(35,39)25-40-21-26-13-5-1-6-14-26/h1-20,30-31,33,39H,21-25H2/t30-,31-,33+,34+/m1/s1 |
InChIキー |
LXYIGYMBBYJSFY-JBFGIVHASA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@@]2([C@H]([C@@H]([C@H](C(=O)C2(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
正規SMILES |
C1=CC=C(C=C1)COCC2(C(C(C(C(=O)C2(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



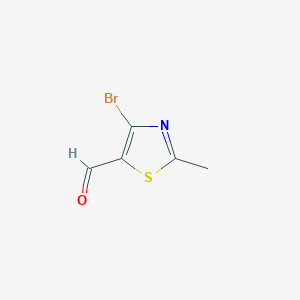
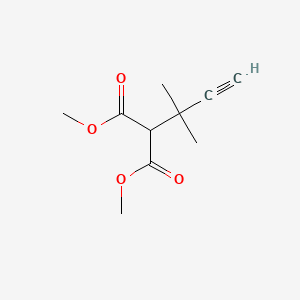

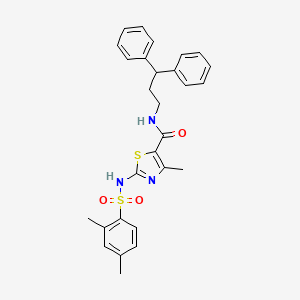
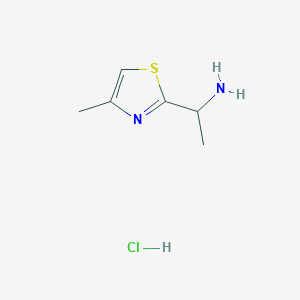
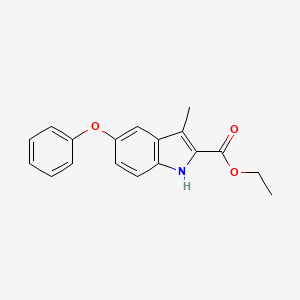
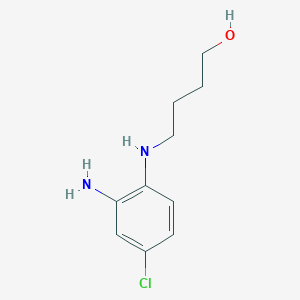
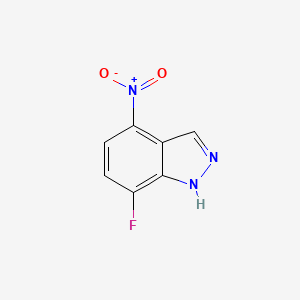
![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
